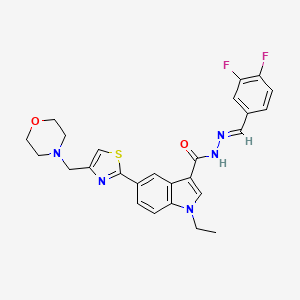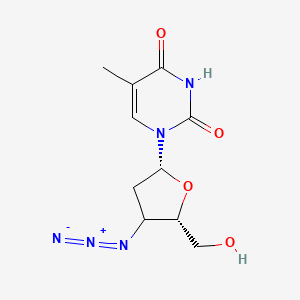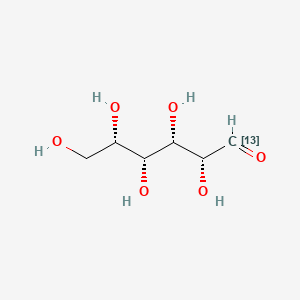
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a peptide substrate for HIV-1 protease. This compound is used in peptidolytic assays to quantify the inhibition of the protease, making it a valuable tool in HIV research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 primarily undergoes hydrolysis reactions, particularly in the presence of HIV-1 protease. The peptide bond between specific amino acids is cleaved, which is a crucial step in the peptidolytic assay .
Common Reagents and Conditions
Hydrolysis: The peptide is subjected to hydrolysis in the presence of HIV-1 protease under physiological conditions (pH 7.4, 37°C).
Major Products
Hydrolysis Products: The primary products are smaller peptide fragments resulting from the cleavage of the peptide bond by HIV-1 protease.
Deamidation Products: Deamidation of asparagine results in the formation of aspartic acid and isoaspartic acid.
Applications De Recherche Scientifique
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is extensively used in scientific research, particularly in the following areas:
HIV Research: As a substrate for HIV-1 protease, it is used to study the enzyme’s activity and to screen potential inhibitors.
Drug Development: It aids in the development of antiretroviral drugs by providing a means to evaluate the efficacy of protease inhibitors.
Biochemistry: The compound is used in enzymatic assays to understand peptide bond hydrolysis and enzyme kinetics.
Mécanisme D'action
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 acts as a substrate for HIV-1 protease. The enzyme recognizes and binds to the peptide, cleaving the bond between specific amino acids. This cleavage is essential for the maturation of viral proteins, making the protease a critical target for antiretroviral therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-NH2: Another peptide substrate for HIV-1 protease with a similar sequence.
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-OH: A variant with a free carboxyl group instead of an amide group.
Uniqueness
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which makes it an ideal substrate for HIV-1 protease. Its high specificity and efficiency in enzymatic assays distinguish it from other similar peptides .
Propriétés
Formule moléculaire |
C38H58N10O12 |
|---|---|
Poids moléculaire |
846.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1 |
Clé InChI |
XYZIULLGTDZPIP-FPDJDMDVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)






![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

